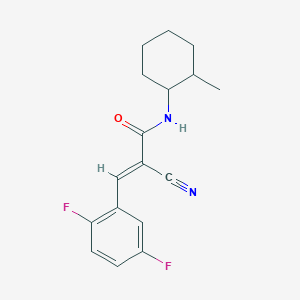

2-Cyano-3-(2,5-difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Cyano-3-(2,5-difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide is a synthetic organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a cyano group (–CN) and an enamide group (–C=C–CONH–) in its structure The presence of the difluorophenyl and methylcyclohexyl groups adds to its complexity and potential reactivity

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2,5-difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide typically involves the following steps:

Formation of the Enamide Backbone: The enamide backbone can be synthesized through a condensation reaction between an appropriate aldehyde and an amide. For instance, the reaction between 2,5-difluorobenzaldehyde and 2-methylcyclohexylamine can form the initial enamide structure.

Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate enamide with a suitable cyanating agent, such as sodium cyanide or potassium cyanide, under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to primary amines or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Primary amines or secondary amines.

Substitution: Halogenated or nitrated derivatives of the original compound.

Applications De Recherche Scientifique

2-Cyano-3-(2,5-difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Utilized in the development of new materials or chemical processes.

Mécanisme D'action

The mechanism of action of 2-Cyano-3-(2,5-difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and difluorophenyl groups can play a crucial role in binding to these targets, influencing the compound’s efficacy and selectivity.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Cyano-3-phenylprop-2-enamide: Lacks the difluorophenyl and methylcyclohexyl groups, resulting in different reactivity and applications.

3-(2,5-Difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide:

Uniqueness

2-Cyano-3-(2,5-difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide is unique due to the combination of the cyano, difluorophenyl, and methylcyclohexyl groups in its structure. This combination imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Activité Biologique

2-Cyano-3-(2,5-difluorophenyl)-n-(2-methylcyclohexyl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article presents a comprehensive overview of its biological activity, including relevant case studies, synthesis methods, and research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : C15H16F2N2O

- Molecular Weight : 284.30 g/mol

Antifungal Activity

Recent studies have highlighted the antifungal properties of 2-cyano derivatives. The compound has been noted for its effectiveness against various fungal pathogens. For instance, research indicates that similar compounds exhibit significant activity against Fusarium species, which are responsible for various plant diseases .

Cytotoxicity

The cytotoxic effects of 2-cyano derivatives have been evaluated through various assays. In vitro studies indicate that certain analogs display remarkable cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The minimum inhibitory concentration (MIC) values suggest a potent activity that warrants further investigation .

The proposed mechanism of action for the cytotoxicity involves interaction with cellular DNA. Studies utilizing UV-absorption spectroscopy demonstrate that these compounds can bind to calf thymus DNA, suggesting a potential mechanism involving electrostatic interactions or groove binding .

Case Study 1: Antifungal Efficacy

A study published in Chimica Techno Acta explored the antifungal properties of several cyano derivatives, including our compound of interest. The results indicated that the compound exhibited a significant zone of inhibition against Candida albicans, demonstrating its potential as an agricultural fungicide .

Case Study 2: Cytotoxicity Assessment

In another investigation focused on the cytotoxic effects against cancer cell lines, it was found that the compound induced apoptosis in MCF-7 cells through the activation of caspase pathways. This study employed flow cytometry and Western blot analysis to confirm the induction of apoptotic markers .

ADME-Toxicology Profile

In silico studies have been conducted to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound. The results indicate favorable pharmacokinetic properties with good oral bioavailability and low toxicity profiles .

| Parameter | Value |

|---|---|

| LogP | 3.5717 |

| Polar Surface Area | 58.923 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 2 |

Propriétés

IUPAC Name |

(E)-2-cyano-3-(2,5-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O/c1-11-4-2-3-5-16(11)21-17(22)13(10-20)8-12-9-14(18)6-7-15(12)19/h6-9,11,16H,2-5H2,1H3,(H,21,22)/b13-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXAINFBPFDNKG-MDWZMJQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCCC1NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.